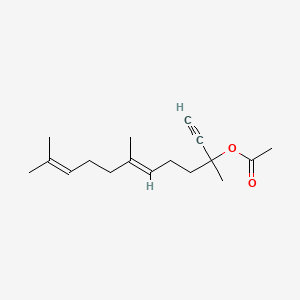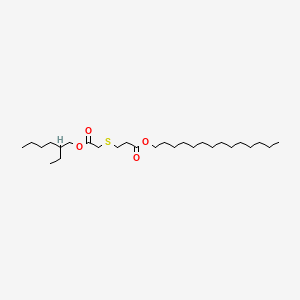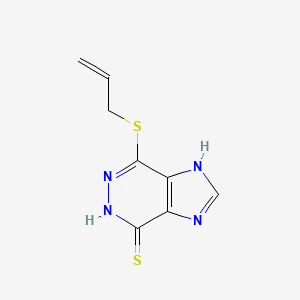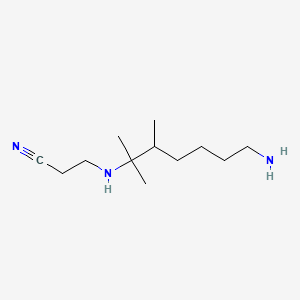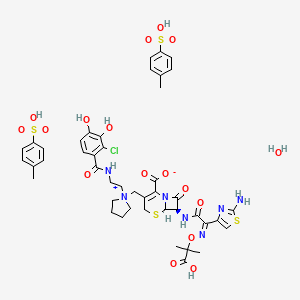
Octanoic acid, 8-(((((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)acetyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octanoic acid, 8-(((((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)acetyl)amino)- is a complex organic compound with a unique structure that combines elements of fatty acids and amino acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of octanoic acid, 8-(((((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)acetyl)amino)- typically involves multiple steps, starting with the preparation of the core structure. This process often includes the use of specific reagents and catalysts to achieve the desired chemical transformations. For example, the synthesis may involve the use of Brønsted acid-catalyzed conditions to facilitate the formation of key intermediates .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: Octanoic acid, 8-(((((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)acetyl)amino)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Octanoic acid, 8-(((((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)acetyl)amino)- has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a model compound for studying metabolic pathways and enzyme interactions. In medicine, it has potential therapeutic applications due to its bioactive properties. In industry, it is utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of octanoic acid, 8-(((((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)acetyl)amino)- involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The compound’s structure allows it to bind to target molecules with high specificity, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include other medium-chain fatty acids such as caproic acid (C6) and capric acid (C10). These compounds share structural similarities with octanoic acid but differ in chain length and functional groups .
Uniqueness: What sets octanoic acid, 8-(((((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)acetyl)amino)- apart is its unique combination of fatty acid and amino acid elements, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
150840-51-0 |
|---|---|
Fórmula molecular |
C40H66N2O5 |
Peso molecular |
655.0 g/mol |
Nombre IUPAC |
8-[[2-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]acetyl]amino]octanoic acid |
InChI |
InChI=1S/C40H66N2O5/c1-26(2)27-16-21-40(35(47)42-25-32(44)41-24-12-10-8-9-11-13-33(45)46)23-22-38(6)28(34(27)40)14-15-30-37(5)19-18-31(43)36(3,4)29(37)17-20-39(30,38)7/h27-31,34,43H,1,8-25H2,2-7H3,(H,41,44)(H,42,47)(H,45,46)/t27-,28+,29-,30+,31-,34+,37-,38+,39+,40-/m0/s1 |
Clave InChI |
YKVWITPBSDMGRO-KUFQZFQGSA-N |
SMILES isomérico |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCC(=O)NCCCCCCCC(=O)O |
SMILES canónico |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCC(=O)NCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


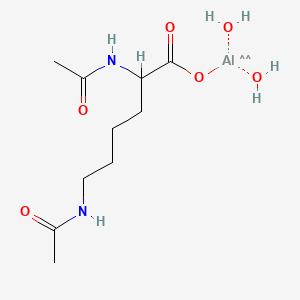
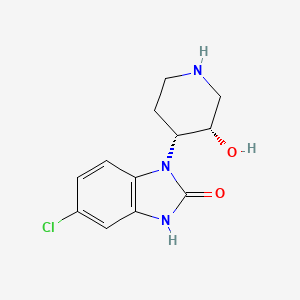

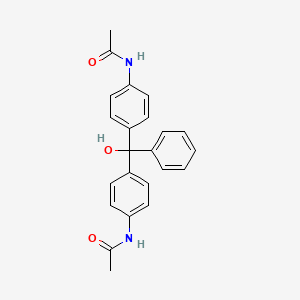

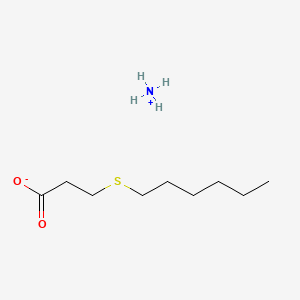

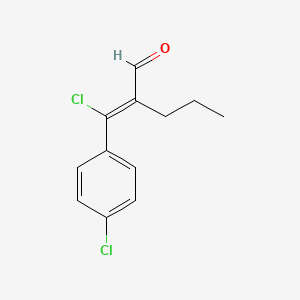
![2-[Bis(2-hydroxyethyl)amino]ethanol;2-(4-bromophenoxy)acetic acid](/img/structure/B12677884.png)
